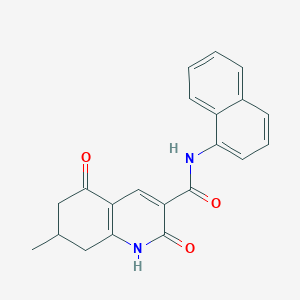![molecular formula C18H18N4O3 B5944260 1-ETHYL-7-METHYL-N-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5944260.png)
1-ETHYL-7-METHYL-N-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-7-METHYL-N-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, substituted with ethyl, methyl, and phenyl groups
Preparation Methods
The synthesis of 1-ETHYL-7-METHYL-N-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidine ring system.
Final Coupling and Purification: The final step involves coupling the substituted pyrido[2,3-d]pyrimidine with the carboxamide group.
Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring high yield and purity.
Chemical Reactions Analysis
1-ETHYL-7-METHYL-N-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ETHYL-7-METHYL-N-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound in the development of new drugs, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and poly (ADP-ribose) polymerases (PARPs)
Biological Studies: It is used in biological studies to investigate its effects on cell proliferation, apoptosis, and cell cycle progression
Chemical Biology: The compound is used as a chemical probe to study the molecular mechanisms of various biological processes
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-ETHYL-7-METHYL-N-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the ATP-binding site of CDKs, preventing their activation and leading to cell cycle arrest and apoptosis . As a PARP inhibitor, it binds to the catalytic domain of PARP enzymes, inhibiting their activity and leading to the accumulation of DNA damage and cell death .
Comparison with Similar Compounds
1-ETHYL-7-METHYL-N-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also act as CDK inhibitors and have similar biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds act as PARP inhibitors and have shown promising anticancer activity.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a dual inhibitor of CDKs and PARPs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-ethyl-7-methyl-N-(4-methylphenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-4-22-15-14(17(24)21-18(22)25)9-13(11(3)19-15)16(23)20-12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,20,23)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMVPTSNPAOKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=C(C=C2C(=O)NC1=O)C(=O)NC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl N-[(1-methyl-1H-indol-2-yl)carbonyl]alaninate](/img/structure/B5944187.png)
![7-[(Z)-2-(4-methoxyphenyl)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5944198.png)
![7-(3,4-dichlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5944211.png)
![3-(4-chlorophenyl)-7-(2-furyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5944219.png)

![2-Ethyl-3-phenyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5944231.png)
![7-(2,3-dichlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5944232.png)
![isopropyl 1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5944238.png)
![N-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5944243.png)
![7-(2-methoxy-5-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5944245.png)
![7-(4-chlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5944280.png)
![7-(3,4-dimethoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5944294.png)
![3-(4-fluorophenyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B5944296.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5944301.png)
